Compound Description: This compound is a potential drug candidate designed to treat hypertension. It possesses antihypertensive, antioxidant, and beta-adrenolytic properties. Structurally, it features a benzofuran ring system connected to a piperazine ring by an ethyl chain. []
Relevance: This compound shares a core benzofuran structure with N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide. Both compounds also feature an ethyl chain substituent on the benzofuran ring, albeit with different terminal groups and substitution patterns. The presence of a piperazine ring in this related compound, as opposed to the tertiary amine in the target compound, highlights a potential area for exploring structure-activity relationships. []
Osimertinib Mesylate
Compound Description: Osimertinib mesylate is an antineoplastic agent, primarily used in cancer treatment. []
Relevance: While the structure of Osimertinib mesylate is not explicitly provided, the mentioned genotoxic impurity, "3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino) phenyl)propanamide," shares the N-(2-(dimethylamino)ethyl) moiety with N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide. This structural similarity suggests potential overlap in their pharmacological profiles and warrants further investigation into possible common targets or mechanisms of action. []
Compound Description: This compound exists in multiple polymorphic forms. The structure comprises a dihydrobenzofuran moiety linked to an imidazolinium ring via an ethyl bridge. []
Compound Description: This compound exhibits potent inhibitory activity against class I histone deacetylase (HDAC) isoforms, making it a potential anticancer drug candidate. It demonstrates promising in vitro and in vivo antitumor activity and a favorable pharmacokinetic profile. []
Relevance: This compound, while structurally distinct from N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide, possesses a dimethylamino group linked to a benzene ring through a methylene bridge, resembling the N-(2-(dimethylamino)ethyl) motif in the target compound. This similarity, despite the overall structural differences, suggests that exploring modifications incorporating a dimethylaminomethylphenyl moiety into the target compound might be worthwhile. []
Compound Description: UNBS3157 is a potent antitumor naphthalimide derivative with a distinct mechanism of action compared to the related compound amonafide. UNBS3157 induces autophagy and senescence in cancer cells. Notably, it exhibits a higher maximum tolerated dose and reduced hematotoxicity compared to amonafide, making it a promising anticancer agent. []
Relevance: UNBS3157 and N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide share the N-(2-(dimethylamino)ethyl) structural motif. Despite the different core structures, exploring the influence of this shared moiety on their respective biological activities could be insightful. The presence of this structural similarity, despite the overall structural diversity, suggests a potential role of this moiety in interacting with biological targets and influencing pharmacological activity. []
Compound Description: This compound features a non-planar pyrimidine ring with a boat conformation. It forms chains through N-H...N and N-H...O hydrogen bonds. []
Relevance: This compound showcases the structural motif of a dimethylamino group attached to a heterocycle, similar to the N-(2-(dimethylamino)ethyl) group in N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide. The differing heterocycles and overall structures provide a basis for comparative analysis to understand the impact of these variations on biological activity. []
Compound Description: Also known as “Head F--k”, “5-MeO-BFE”, and “dimemebfe”, this compound has been synthesized and characterized along with its N-ethyl analog. []
Relevance: This compound and N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide share a core benzofuran structure. The differences lie in the substitution pattern on the benzofuran ring and the nature of the side chain. Comparing their properties could offer insights into structure-activity relationships. []
Compound Description: YM-47813 is a potent 5-hydroxytryptamine 4 (5-HT4) receptor agonist. It effectively enhances gastric motility and gastric emptying. []
Relevance: YM-47813, while structurally distinct from N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide, features a dimethylamino group within its structure. The presence of this shared moiety, despite the overall structural differences, suggests potential for exploring how the incorporation of different cyclic structures bearing this group might impact the target compound's activity. []
Compound Description: This compound has been synthesized and its structure characterized using various spectroscopic techniques, including 1D and 2D NMR. []
Relevance: Similar to N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide, this compound contains a N-(2-(dimethylamino)ethyl) group. Comparing their properties might reveal insights into the contribution of this group to their biological activities, although they are otherwise structurally distinct. []
Compound Description: This 1,6-naphthyridin-2(1H)-one derivative has demonstrated antiproliferative activity against breast cancer cell lines. []
Relevance: This compound shares the N-(2-(dimethylamino)ethyl) structural element with N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-chlorobenzenesulfonamide. While the core structures are different, the presence of this shared motif suggests that it may play a role in their respective biological activities, albeit through potentially different mechanisms. Comparing their activities could provide insights into structure-activity relationships and highlight the importance of the N-(2-(dimethylamino)ethyl) moiety. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.